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molecular formula C13H8ClFO2 B8785934 4-Fluorophenyl 2-chlorobenzoate CAS No. 2069-50-3

4-Fluorophenyl 2-chlorobenzoate

Cat. No. B8785934
M. Wt: 250.65 g/mol
InChI Key: FRFNREGZFUIBPK-UHFFFAOYSA-N
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Patent
US05464863

Procedure details

To a stirred solution of 25 g of 4fluorophenol in 40 cc of pyridine and 30 cc of toluene was added dropwise 40.9 g of 2-chlorobenzoylchloride at room temperature. And the resulting mixture was stirred at room temperature for 16 hours. Ice water was added to the reaction mixture and extracted with ethyl acetate. The ethylacetate layer was washed 4 times with 1N HCl , dried over magnesium sulfate. The solvent was distilled off and the crude product thus obtained was recrystallized from hexane to obtain 49.1 g of compound A. Yield: 87.8%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87.8%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Cl:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](Cl)=[O:13]>N1C=CC=CC=1.C1(C)C=CC=CC=1>[Cl:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12]([O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)=[O:13]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
40.9 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
And the resulting mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethylacetate layer was washed 4 times with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C(=O)OC2=CC=C(C=C2)F)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 49.1 g
YIELD: PERCENTYIELD 87.8%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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